1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
Description
This compound features a pyrrolidinone core substituted with a 3,4-dimethoxyphenethyl group and a 5-methylthiazole carboxamide moiety. Its molecular weight (estimated ~405–420 g/mol) and balanced lipophilicity suggest moderate bioavailability, though specific pharmacokinetic data are unavailable in the provided evidence.
Properties
Molecular Formula |
C19H23N3O4S |
|---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H23N3O4S/c1-12-10-20-19(27-12)21-18(24)14-9-17(23)22(11-14)7-6-13-4-5-15(25-2)16(8-13)26-3/h4-5,8,10,14H,6-7,9,11H2,1-3H3,(H,20,21,24) |
InChI Key |
DWNALJDQFDOTLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Dieckmann Cyclization of Diethyl 3-Aminoglutarate
The Dieckmann cyclization is a classical method for forming γ-lactams. Diethyl 3-aminoglutarate undergoes intramolecular cyclization under basic conditions to yield ethyl 5-oxopyrrolidine-3-carboxylate.
Reaction Conditions :
-
Reagent : Sodium ethoxide (NaOEt) in dry ethanol
-
Temperature : Reflux at 80°C for 6–8 hours
Mechanistic Insight :
The base deprotonates the α-hydrogen, facilitating nucleophilic attack on the adjacent ester carbonyl, followed by elimination of ethoxide to form the lactam.
Enzymatic Hydrolysis of Pyrrolidine Precursors
Recent advances utilize lipase-catalyzed hydrolysis for enantioselective synthesis. Ethyl 5-oxopyrrolidine-3-carboxylate is treated with Candida antarctica lipase B (CAL-B) to yield the (R)-enantiomer with high optical purity.
Optimized Parameters :
Introduction of the 3,4-Dimethoxyphenethyl Group
The 3,4-dimethoxyphenethyl side chain is introduced via alkylation of the pyrrolidine nitrogen.
N-Alkylation Using 2-(3,4-Dimethoxyphenyl)ethyl Bromide
Procedure :
-
Activation : The pyrrolidine nitrogen is deprotonated with potassium carbonate (K₂CO₃) in anhydrous DMF.
-
Alkylation : 2-(3,4-Dimethoxyphenyl)ethyl bromide is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.
-
Workup : The product is extracted with ethyl acetate and purified via silica gel chromatography.
Data Table 1: Alkylation Optimization
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 25 | 78 |
| NaH | THF | 0 → 25 | 65 |
| Cs₂CO₃ | Acetone | 50 | 72 |
Reductive Amination Alternative
For improved stereochemical control, reductive amination of 5-oxopyrrolidine-3-carbaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine has been explored.
Conditions :
Preparation of 5-Methyl-1,3-thiazol-2-amine
The thiazole ring is synthesized via the Hantzsch thiazole synthesis, modified for regioselectivity.
Hantzsch Thiazole Synthesis
Steps :
-
Formation of Thiourea Intermediate : 5-Methyl-2-aminothiazole is prepared by reacting chloroacetone with thiourea in ethanol.
-
Cyclization : The intermediate undergoes acid-catalyzed cyclization to yield 5-methylthiazol-2-amine.
Reaction Parameters :
Data Table 2: Thiazole Synthesis Variants
| Halogenated Ketone | Catalyst | Yield (%) |
|---|---|---|
| Chloroacetone | HCl | 89 |
| Bromoacetone | H₂SO₄ | 84 |
| Iodoacetone | BF₃·Et₂O | 76 |
Amide Bond Formation
The final step involves coupling the pyrrolidine-3-carboxylic acid derivative with 5-methylthiazol-2-amine.
Carbodiimide-Mediated Coupling
Protocol :
-
Activation : The carboxylic acid is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
-
Coupling : 5-Methylthiazol-2-amine is added, and the reaction is stirred at 0°C for 2 hours.
-
Purification : Column chromatography (hexane:ethyl acetate = 3:1) yields the final product.
Data Table 3: Coupling Reagent Comparison
| Reagent System | Solvent | Yield (%) |
|---|---|---|
| EDC/HOBt | DCM | 82 |
| DCC/DMAP | THF | 75 |
| HATU/DIEA | DMF | 88 |
Microwave-Assisted Synthesis
To reduce reaction time, microwave irradiation (100 W, 80°C, 20 minutes) has been employed, achieving a yield of 85% with comparable purity.
Industrial Scale-Up and Process Optimization
Continuous Flow Reactor Design
Recent patents describe a continuous flow system for large-scale production:
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to enhance reaction rates. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It may find applications in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Target Compound vs. Fluorophenyl-Thiadiazole Analogs ()
- : 1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide
- Key Differences :
- Phenyl Substituent : 4-Fluoro (electron-withdrawing) vs. 3,4-dimethoxy (electron-donating). The latter may improve solubility and receptor affinity through polar interactions.
- Heterocycle : 5-Isopropyl-thiadiazole (bulky, lipophilic) vs. 5-methyl-thiazole (compact, moderate lipophilicity). Thiadiazoles often exhibit higher metabolic lability than thiazoles.
Target Compound vs. Methoxyphenyl-Thiadiazole Derivatives ()
- : Compounds with sulfanyl-dioxolane or methylphenyl substituents on thiadiazole.
- Key Differences :
- Heterocycle Complexity : Sulfanyl-dioxolane groups (: MW 450.5) introduce steric hindrance and higher molecular weight, likely reducing oral bioavailability compared to the simpler thiazole in the target compound.
- : N-[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Molecular Weight : 362.4 g/mol (lighter due to methoxymethyl group). The methoxymethyl substituent may enhance solubility but reduce metabolic stability compared to methylthiazole.
Structural Comparison Table
Hypothetical Pharmacological Implications
- Receptor Binding : The 3,4-dimethoxy groups may engage in hydrogen bonding with targets like kinases or GPCRs, whereas fluorine () primarily alters electronic effects without polar interactions.
- Metabolic Stability : Thiazoles (target compound) are generally more stable than thiadiazoles (–7) due to reduced susceptibility to oxidative metabolism.
- Solubility : Methoxy groups (target, –7) enhance water solubility compared to fluorine () or cyclohexyl (), which are more lipophilic.
Biological Activity
The compound 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide , hereafter referred to as compound A , is a novel derivative within the class of 5-oxopyrrolidine compounds. This class has garnered attention due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article synthesizes various research findings to elucidate the biological activity of compound A.
Chemical Structure
Compound A can be structurally represented as follows:
This structure includes a thiazole ring, a pyrrolidine core, and a methoxy-substituted phenyl group, which are critical for its biological interactions.
Anticancer Activity
Research has demonstrated that derivatives of 5-oxopyrrolidine exhibit significant anticancer properties. In vitro studies have primarily utilized the A549 human lung adenocarcinoma cell line to evaluate the cytotoxic effects of compound A.
Case Study: Cytotoxicity Assay
In a study assessing cytotoxicity, compound A was tested alongside standard chemotherapeutic agents like cisplatin. The results indicated that at a concentration of 100 µM over 24 hours, compound A reduced the viability of A549 cells significantly compared to untreated controls.
| Compound | Cell Viability (%) | Comparison to Cisplatin |
|---|---|---|
| Compound A | 66% | Less effective |
| Cisplatin | 50% | More effective |
This indicates that while compound A possesses anticancer activity, it may not be as potent as established treatments like cisplatin.
Antimicrobial Activity
The antimicrobial potential of compound A has also been explored against various multidrug-resistant pathogens. Notably, studies have shown its effectiveness against strains of Staphylococcus aureus and Klebsiella pneumoniae.
Antimicrobial Efficacy
In a screening assay using broth microdilution techniques, compound A exhibited notable activity against:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results highlight the potential of compound A as a scaffold for developing new antimicrobial agents targeting resistant strains.
The mechanism by which compound A exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the thiazole and oxopyrrolidine moieties contributes to its ability to interact with cellular pathways involved in apoptosis and microbial inhibition.
Q & A
Q. What are the optimal synthetic routes for preparing 1-[2-(3,4-dimethoxyphenyl)ethyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, and how do reaction conditions impact yield?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the pyrrolidine-5-one ring via cyclization of substituted γ-aminobutyric acid derivatives. Subsequent coupling with 5-methyl-1,3-thiazol-2-amine under peptide-like coupling conditions (e.g., HATU or EDCI as activators) is critical. Key variables include:
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may increase side reactions .
- Temperature : Lower temperatures (0–25°C) reduce thiazole ring decomposition .
- Catalysts : Use of 4-dimethylaminopyridine (DMAP) improves coupling efficiency .
Yield Optimization Table :
| Condition | Yield Range (%) | Purity (HPLC) |
|---|---|---|
| DMF, 25°C, EDCI/DMAP | 45–55 | >95% |
| DCM, 0°C, HATU | 30–40 | 85–90% |
Q. How can structural ambiguities in the compound be resolved using spectroscopic techniques?
Methodological Answer:
- 1H/13C NMR : Confirm the presence of the 3,4-dimethoxyphenyl group (δ 3.85–3.90 ppm for OCH3) and thiazole protons (δ 7.2–7.5 ppm). The pyrrolidine-5-one carbonyl resonates at ~175 ppm in 13C NMR .
- HRMS : Exact mass verification (e.g., [M+H]+ calculated for C21H26N3O4S: 424.1592) ensures correct molecular formula .
- X-ray crystallography (if crystals form): Resolves stereochemistry of the pyrrolidine ring and substituent orientation .
Q. What preliminary biological assays are recommended to screen this compound for activity?
Methodological Answer:
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <10 µg/mL considered promising .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays. IC50 values <1 µM warrant further study .
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while reducing off-target effects?
Methodological Answer:
- Core modifications : Replace the 5-methylthiazole with 5-trifluoromethyl or 5-chloro variants to enhance lipophilicity and binding pocket interactions .
- Substituent tuning : Vary the 3,4-dimethoxyphenyl group to 3,4-dihydroxyphenyl (protected as acetates) to probe hydrogen bonding contributions .
- Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assay) to prioritize analogs with >20% oral bioavailability .
Q. How should contradictory data between in vitro and in vivo efficacy be analyzed?
Methodological Answer:
- Bioavailability check : Measure plasma concentrations via LC-MS to confirm compound exposure. Low bioavailability may explain in vivo inefficacy .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to detect active/inactive metabolites. For example, demethylation of methoxy groups may alter activity .
- Target engagement assays : Employ thermal shift assays or CETSA to verify target binding in vivo .
Q. What computational strategies can predict off-target interactions and toxicity risks?
Methodological Answer:
- Molecular docking : Screen against the PDB database (e.g., hERG channel, CYP3A4) to identify off-target binding. A docking score >−9.0 kcal/mol suggests risk .
- QSAR models : Use ADMET Predictor™ or SwissADME to forecast hepatotoxicity (e.g., structural alerts for quinone formation) .
- Dynamics simulations : Run 100-ns MD simulations to assess binding stability; RMSD >3 Å indicates poor target retention .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
